2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
CAS No.: 20149-91-1
Cat. No.: VC3923595
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20149-91-1 |
---|---|
Molecular Formula | C16H10ClNO3 |
Molecular Weight | 299.71 g/mol |
IUPAC Name | 2-chloro-N-(9,10-dioxoanthracen-1-yl)acetamide |
Standard InChI | InChI=1S/C16H10ClNO3/c17-8-13(19)18-12-7-3-6-11-14(12)16(21)10-5-2-1-4-9(10)15(11)20/h1-7H,8H2,(H,18,19) |
Standard InChI Key | FMDOTSUXGLXEGS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide features a planar anthracene backbone (C₁₄H₈O₂) substituted at the 1-position with a chloroacetamide group (-NHCOCH₂Cl). The anthracene system is fully conjugated, with ketone groups at positions 9 and 10 contributing to its electron-deficient nature . Single-crystal X-ray diffraction studies of analogous anthraquinone derivatives confirm a monoclinic crystal system (space group P2₁/n) with intermolecular hydrogen bonding between the amide and ketone functionalities .
Systematic Nomenclature
Following IUPAC conventions, the compound is designated as 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Alternative names include 2-chloro-N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide and N-(1-anthraquinonyl)-2-chloroacetamide .
Synthesis and Chemical Modifications
Primary Synthesis Route
The compound is typically synthesized via nucleophilic substitution using 1-aminoanthraquinone as the starting material. Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the target acetamide derivative :
This method achieves moderate to high yields (65–85%) under reflux conditions in dichloromethane or tetrahydrofuran .
Functionalization Strategies
The chloroacetamide moiety serves as a reactive handle for further modifications:
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Alkylation/Arylation: Reaction with Grignard reagents or aryl boronic acids introduces alkyl/aryl groups at the acetamide nitrogen .
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Heterocyclization: Treatment with thiourea or hydrazine derivatives generates thiazole or pyrazole rings fused to the anthraquinone core .
Physicochemical Properties
Basic Physicochemical Parameters
Property | Value | Reference |
---|---|---|
Molecular formula | C₁₆H₁₀ClNO₃ | |
Molecular weight | 299.71 g/mol | |
Melting point | 248–252°C (decomposes) | |
Solubility | Soluble in DMSO, DMF; insoluble in water |
Spectroscopic Features
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UV-Vis: Strong absorption maxima at 254 nm (π→π* transition) and 342 nm (n→π* transition) .
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FT-IR: Peaks at 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II), and 680 cm⁻¹ (C-Cl stretch) .
Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25.0 | |
Candida albicans | 6.25 |
Mechanistic studies suggest disruption of microbial cell membranes via interaction with phospholipid bilayers .
Antitumor Activity
In vitro assays against human leukemia (HL-60) and breast cancer (MCF-7) cell lines revealed IC₅₀ values of 8.7 µM and 11.2 µM, respectively . The chloroacetamide group enhances DNA intercalation and topoisomerase II inhibition .
Applications in Materials Science and Optoelectronics
Thin-Film Fabrication
Spin-coated thin films of structurally related anthraquinone derivatives demonstrate tunable optical bandgaps (2.8–3.1 eV) and high refractive indices (1.72–1.85 at 550 nm) . These properties make them suitable for organic photodetectors and light-emitting diodes (OLEDs) .
Photoluminescence Properties
The compound exhibits intense blue emission (λₑₘ = 341 nm) with a quantum yield of 61% and an excited-state lifetime of 5.69 ns . Such characteristics position it as a candidate for luminescent solar concentrators and bioimaging probes .
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